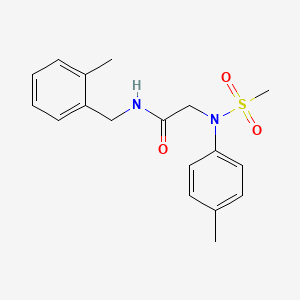
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indole-3-carboxamide family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 has gained popularity among recreational drug users due to its potent psychoactive effects, but it also has potential scientific research applications.
作用机制
Like other synthetic cannabinoids, N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the cannabinoid receptors in the brain and body, specifically the CB1 and CB2 receptors. This binding leads to the activation of the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, mood, and memory. This compound has been shown to have a high affinity for the CB1 receptor, which may contribute to its potent psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. This compound has also been shown to have neurotoxic effects, which may contribute to its potential for abuse and addiction.
实验室实验的优点和局限性
One advantage of using N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency, which allows for the study of the effects of synthetic cannabinoids at lower doses. However, this compound also has limitations, including its potential for abuse and addiction, as well as its neurotoxic effects. These limitations must be taken into account when designing experiments involving this compound.
未来方向
There are several future directions for research involving N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could focus on the development of safer and more effective synthetic cannabinoids for therapeutic use. Another area of research could focus on the development of new methods for detecting synthetic cannabinoids in biological samples, which could aid in the identification and prevention of synthetic cannabinoid abuse. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoid use on the brain and body.
合成方法
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a variety of methods, including the condensation of 4-methylphenylacetic acid with 2-methylbenzylamine and subsequent reaction with N-methyl-N-(methylsulfonyl)chloroacetamide. Another method involves the reaction of 4-methylphenylacetic acid with 2-methylbenzylamine and N-(methylsulfonyl)chloroacetamide in the presence of a catalyst.
科学研究应用
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has potential scientific research applications in the field of cannabinoid research. It can be used to study the effects of synthetic cannabinoids on the human body, including their effects on the endocannabinoid system. This compound can also be used to study the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, as well as their potential therapeutic uses.
属性
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-10-17(11-9-14)20(24(3,22)23)13-18(21)19-12-16-7-5-4-6-15(16)2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUROGHQLALPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
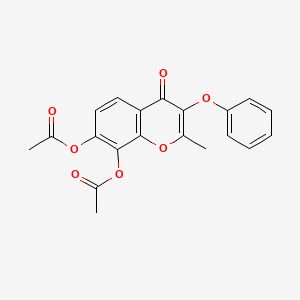

![4-[4-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B5737483.png)
![2-(phenoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5737484.png)
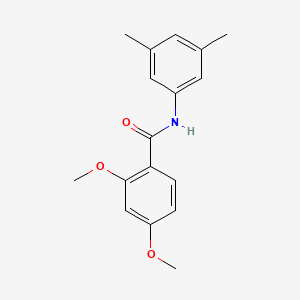
![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)
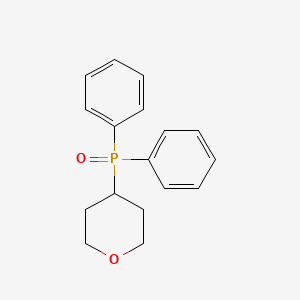


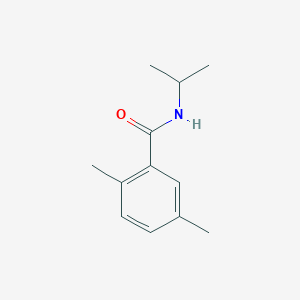
![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
